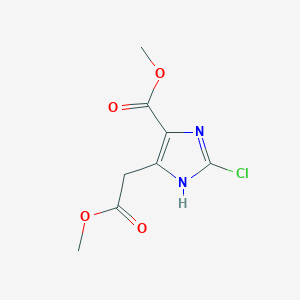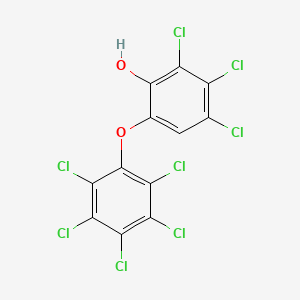
Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)- is a chlorinated phenol derivative. This compound is characterized by the presence of multiple chlorine atoms attached to the phenol ring, making it a highly chlorinated organic compound. Chlorinated phenols are known for their use in various industrial applications due to their antimicrobial and preservative properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)- typically involves the chlorination of phenol. The process begins with the electrophilic halogenation of phenol using chlorine gas. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the selective chlorination at the desired positions on the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle the exothermic nature of the chlorination reaction. The product is then purified through distillation or recrystallization to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated phenol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce various chlorinated phenol derivatives .
Aplicaciones Científicas De Investigación
Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex chlorinated compounds.
Biology: Studied for its antimicrobial properties and potential use as a biocide.
Medicine: Investigated for its potential use in developing new pharmaceuticals with antimicrobial activity.
Mecanismo De Acción
The mechanism of action of Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)- involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The presence of multiple chlorine atoms enhances its ability to penetrate and disrupt microbial cells. Additionally, the compound may interfere with enzymatic processes within the cell, further contributing to its antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichlorophenol: Another chlorinated phenol with three chlorine atoms at different positions on the phenol ring.
Pentachlorophenol: A highly chlorinated phenol with five chlorine atoms, used as a pesticide and wood preservative.
2,3,5-Trichlorophenol: Similar to 2,3,4-trichlorophenol but with chlorine atoms at different positions.
Uniqueness
Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)- is unique due to the presence of both trichloro and pentachlorophenoxy groups, which enhance its antimicrobial properties and make it more effective as a biocide compared to other chlorinated phenols .
Propiedades
Número CAS |
90986-07-5 |
|---|---|
Fórmula molecular |
C12H2Cl8O2 |
Peso molecular |
461.8 g/mol |
Nombre IUPAC |
2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)phenol |
InChI |
InChI=1S/C12H2Cl8O2/c13-2-1-3(11(21)8(18)4(2)14)22-12-9(19)6(16)5(15)7(17)10(12)20/h1,21H |
Clave InChI |
GFZVPDZHLHEIKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Cl)Cl)O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



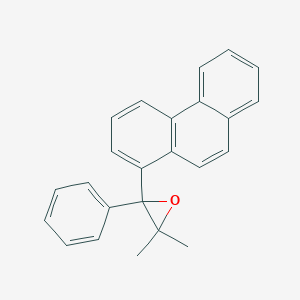
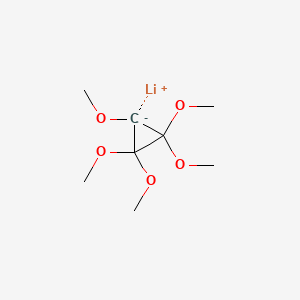

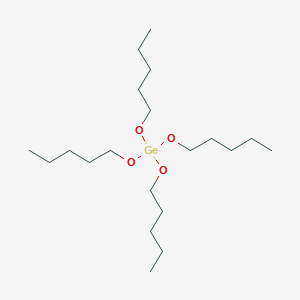
![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)
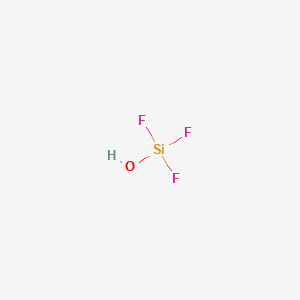
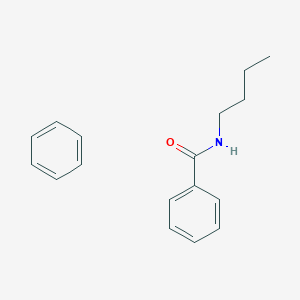
![Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol](/img/structure/B14362423.png)

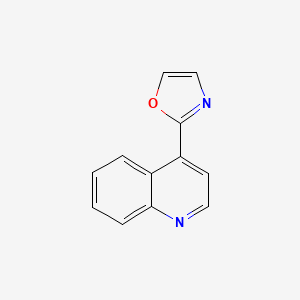
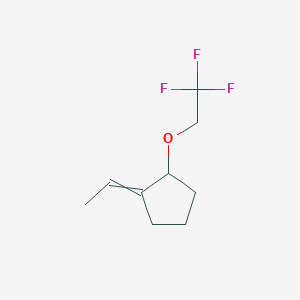
![10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one](/img/structure/B14362464.png)
